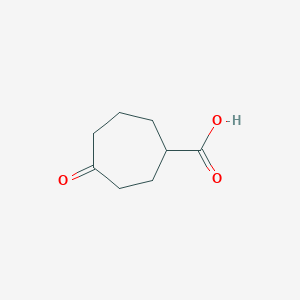

4-Oxocycloheptanecarboxylic acid

Overview

Description

4-Oxocycloheptanecarboxylic acid is a chemical compound that is part of a broader class of organic compounds known for their seven-membered ring structures. The interest in such compounds is due to their relevance in the synthesis of biologically active molecules and their potential applications in pharmaceuticals. The papers provided discuss various synthetic methods and structural analyses of compounds closely related to this compound, which can offer insights into its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of compounds related to this compound involves several strategies for seven-membered ring formation. One approach is the ring-expansion strategy, which converts cyclopentanone to cycloheptane-1,3-dione, followed by condensation with ethyl bromopyruvate and base, and then acid hydrolysis to yield the target compound . Another method involves the Strecker reaction, which was used to synthesize a complex derivative, 4-oxahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecane-3-carboxylic acid, from a brominated precursor . Additionally, a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid was established using a Vilsmeier reaction and oxidation, demonstrating the versatility of synthetic approaches for related compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using various spectroscopic techniques. For instance, the structure of 4-oxahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecane-3-carboxylic acid and its derivatives were confirmed through extensive 1H and 13C NMR studies . Similarly, the stereochemistry of intermediates in the synthesis of related compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, was confirmed by X-ray structure determination . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally similar to this compound varies depending on the functional groups present and the conditions applied. For example, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids involved selective transformations of functional groups through the Diels–Alder cycloaddition . The reactivity of these compounds towards Strecker reagents and other synthetic conditions provides valuable information on the potential chemical reactions that this compound may undergo.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of this compound, they do provide insights into the properties of closely related compounds. For instance, the solubility, stability, and reactivity of these compounds can be inferred from the synthetic routes and the conditions under which they are synthesized and handled . These properties are essential for understanding the practical applications and handling of the compound in a laboratory or industrial setting.

Scientific Research Applications

Atmospheric Chemistry Research

4-Oxocycloheptanecarboxylic acid has been identified in marine aerosols, highlighting its role in atmospheric chemistry. Sakaguchi and Kawamura (1994) discovered 4-oxoheptanedioic acid in marine atmospheric samples, indicating the presence of such compounds in natural environments (Sakaguchi & Kawamura, 1994). Similarly, Kawamura and Ikushima (1993) studied low molecular weight dicarboxylic acids, including this compound, in urban aerosols (Kawamura & Ikushima, 1993).

Organic Synthesis and Chemical Research

In chemical research, this compound serves as a useful building block. Ragan et al. (2001) explored synthetic routes for its production, considering its significance in seven-membered ring formation (Ragan et al., 2001). Another study by Alcaide and Almendros (2002) highlighted its utility in stereocontrolled synthesis, underscoring its versatility in organic chemistry (Alcaide & Almendros, 2002).

Biological and Biochemical Studies

This compound also finds applications in biochemical studies. Kaneda, Tokuyama, and Obata (1995) investigated the aromatization process of 4-oxocyclohexanecarboxylic acid in Corynebacterium cyclohexanicum, revealing insights into microbial metabolism (Kaneda, Tokuyama, & Obata, 1995). Additionally, Obata, Uebayasi, and Kaneda (1988) purified and characterized enzymes specific to 4-oxocyclohexanecarboxylic acid in Corynebacterium cyclohexanicum (Obata, Uebayasi, & Kaneda, 1988).

Nanotechnology and Materials Science

In materials science, this compound has been used in the development of synthetic ion channels. A study by Ali et al. (2012) demonstrated its application in optical gating of photosensitive synthetic ion channels, contributing to advances in nanofluidic devices (Ali et al., 2012).

Environmental Chemistry

Lastly, in environmental chemistry, this compound-related research includes studies on oxalic acid, a related dicarboxylic acid. Liu et al. (2016) used oxalic acid as an initiator in the synthesis of CO2-based polyols, providing insights into sustainable materials synthesis (Liu et al., 2016).

Mechanism of Action

Target of Action

As a carboxylic acid derivative, it may interact with various enzymes and proteins within the body, potentially influencing their function .

Mode of Action

As a carboxylic acid, it can participate in various biochemical reactions, such as nucleophilic acyl substitution reactions . These reactions could potentially lead to changes in the function of target proteins or enzymes.

Biochemical Pathways

For instance, they are involved in the C4 photosynthetic pathway, a process that uses a biochemical pump to concentrate CO2 to levels up to 10-fold atmospheric in specialized cells of the leaf where Rubisco, the primary enzyme of C3 photosynthesis, is located .

Pharmacokinetics

General principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability in the gastrointestinal tract, and its ability to cross biological membranes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Oxocycloheptanecarboxylic acid. For instance, its stability could be affected by storage conditions, as suggested by its recommended storage temperature of 2-8°C .

properties

IUPAC Name |

4-oxocycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-3-1-2-6(4-5-7)8(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHVNUTVSDQMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695043 | |

| Record name | 4-Oxocycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90482-29-4 | |

| Record name | 4-Oxocycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxocycloheptane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

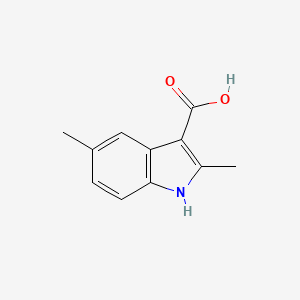

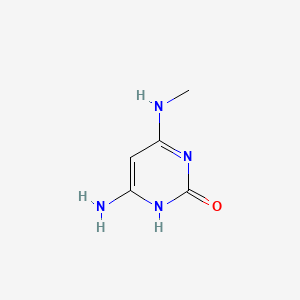

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)